Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate is an organic compound characterized by the presence of a methyl ester functional group, a ketone, and a tert-butyl group attached to a phenyl ring. Its molecular formula is and it has a molecular weight of approximately 250.30 g/mol. The structure of this compound includes a propanoate backbone with a ketone functionality at the second position and a para-substituted tert-butyl group on the phenyl ring, which contributes to its steric bulk and hydrophobic characteristics. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features.
Several synthetic routes can be employed to prepare methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate:
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate finds applications in various domains:
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-(4-methylphenyl)-2-oxopropanoate | Similar backbone but with a methyl group instead of tert-butyl | Less sterically hindered than tert-butyl variant |
| Ethyl 3-[4-(tert-Butyl)phenyl]-2-oxobutanoate | Ethyl instead of methyl ester | Different solubility properties |
| Methyl 3-[4-isopropylphenyl]-2-oxopropanoate | Isopropyl group on phenyl ring | Different steric effects on reactivity |
These comparisons highlight how variations in substituents affect the physical and chemical properties, reactivity, and potential applications of these compounds. Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate stands out due to its bulky tert-butyl group, enhancing its hydrophobicity and potentially influencing its biological interactions compared to less hindered analogs.